molecular formula C8H5F2NO B1318730 3,5-Difluoro-2-methoxybenzonitrile CAS No. 874804-08-7

3,5-Difluoro-2-methoxybenzonitrile

Cat. No.: B1318730
CAS No.: 874804-08-7
M. Wt: 169.13 g/mol
InChI Key: KLLHADSUBMEYEL-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxybenzonitrile is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 . The IUPAC name for this compound is this compound . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a boiling point of 33-36 degrees Celsius . It is a solid at ambient temperature .

Scientific Research Applications

1. Spectroscopic Analysis and Non-Linear Optical Properties

  • 3,5-Difluoro-2-methoxybenzonitrile and similar compounds have been analyzed through spectroscopic methods, such as FT-IR and FT-Raman spectroscopy. Studies like those conducted by Kumar and Raman (2017) on related compounds (5-Bromo-2-Methoxybenzonitrile) indicate significant potential in understanding their geometrical parameters and electronic properties. Furthermore, such compounds have been observed to possess Non-Linear Optical (NLO) properties, which are essential for applications like Frequency doubling and Second Harmonic Generation (SHG) (Kumar & Raman, 2017).

2. Reaction Mechanisms and Product Formation

  • The reaction mechanisms involving compounds like this compound are of scientific interest. For instance, Abe (1983) explored the reaction of 3,5-dinitrobenzonitrile with sodium methoxide, revealing insights into the formation of Meisenheimer complexes and the final products in such systems. Understanding these mechanisms is crucial for synthesizing new chemical entities and for pharmaceutical and material science applications (Abe, 1983).

3. Photophysical Behavior and Fluorogenic Molecules

  • The photophysical behavior of derivatives of this compound, such as DFHBI and its analogues, has been characterized for applications in imaging RNA. Santra et al. (2019) examined DFHBI derivatives, which are known to bind to the Spinach aptamer, a small RNA molecule. Such studies contribute to our understanding of how these compounds interact in various solvent environments, which is crucial for developing advanced imaging techniques (Santra et al., 2019).

4. Electronic Structures in Solar Cell Applications

  • The electronic structures of derivatives like 4-Methoxybenzonitrile, which share structural similarities with this compound, have been studied for their application in dye-sensitized solar cells. Research by Prakasam et al. (2013) has shown how the electronic absorption spectrum of these compounds can facilitate the photoinduced electron transfer processes, essential for efficient solar energy conversion (Prakasam et al., 2013).

Safety and Hazards

The safety information for 3,5-Difluoro-2-methoxybenzonitrile indicates that it is dangerous . Hazard statements include H302+H332 (harmful if swallowed or inhaled), H311 (toxic in contact with skin), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3,5-difluoro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLHADSUBMEYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296097
Record name 3,5-Difluoro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-08-7
Record name 3,5-Difluoro-2-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 874804-08-7
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